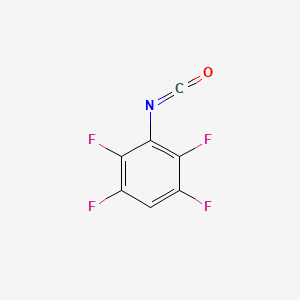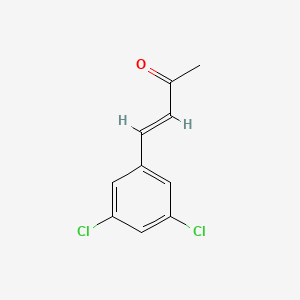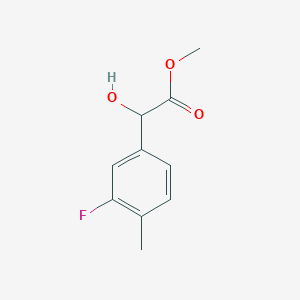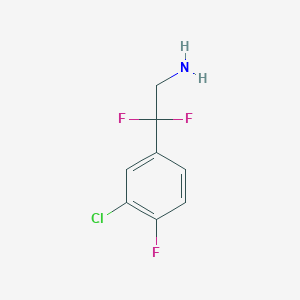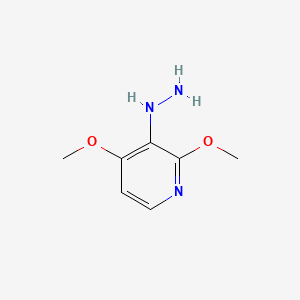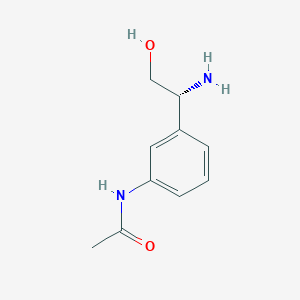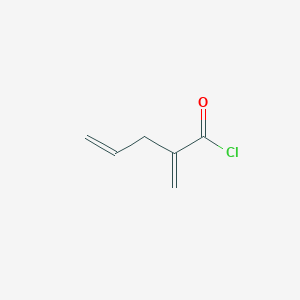
3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde is an organic compound that features a benzofuran ring fused with an acrylaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde typically involves the reaction of 2,3-dihydrobenzofuran-5-carbaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction is carried out in pyridine at 100°C for 5 hours. The reaction mixture is then acidified to pH 3 using hydrochloric acid, and the product is extracted using a mixture of isopropanol and chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the acrylaldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: 3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid.
Reduction: 3-(2,3-Dihydrobenzofuran-5-yl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate specific enzymes and receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid
- 3-(2,3-Dihydrobenzofuran-5-yl)acryl alcohol
- 2,3-Dihydrobenzofuran-5-carbaldehyde
Uniqueness
3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acrylaldehyde group allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H10O2 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enal |
InChI |
InChI=1S/C11H10O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h1-4,6,8H,5,7H2/b2-1+ |
Clave InChI |
KENRJRQZQGCSKF-OWOJBTEDSA-N |
SMILES isomérico |
C1COC2=C1C=C(C=C2)/C=C/C=O |
SMILES canónico |
C1COC2=C1C=C(C=C2)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


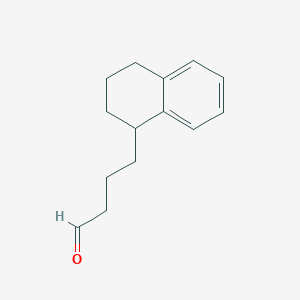
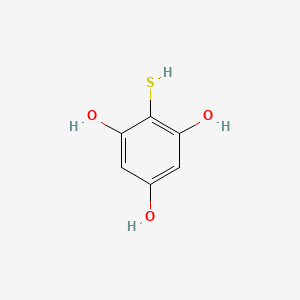
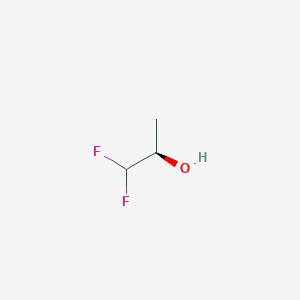
![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13601048.png)
